Aluminum citrate

Description

The exact mass of the compound Aluminium citrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiperspirant; Astringent; Deodorant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

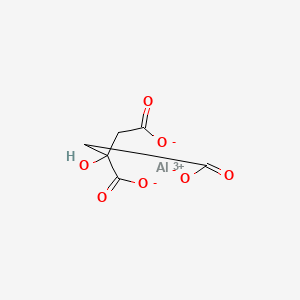

Structure

3D Structure of Parent

Properties

CAS No. |

813-92-3 |

|---|---|

Molecular Formula |

C6H8AlO7 |

Molecular Weight |

219.10 g/mol |

IUPAC Name |

aluminum;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

GPDXEQOKQXLJCK-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al] |

Other CAS No. |

31142-56-0 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

aluminum citrate |

Origin of Product |

United States |

Foundational & Exploratory

Core Concepts in Aluminum Citrate Coordination Chemistry

An In-depth Technical Guide to Aluminum Citrate Coordination Chemistry and Speciation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry and speciation of this compound, a compound of significant interest in various scientific fields, including toxicology, pharmacology, and environmental science. Given the prevalence of both aluminum and citrate in biological systems and their propensity to interact, understanding their complex formation is crucial for assessing the bioavailability, transport, and potential toxicity of aluminum.

Aluminum, a trivalent metal ion (Al³⁺), readily interacts with citrate, a tricarboxylic acid, to form a variety of complexes. The nature of these complexes is highly dependent on factors such as pH, the molar ratio of aluminum to citrate, and the presence of other coordinating ligands.[1] Citrate can act as a tridentate ligand, typically coordinating with aluminum through two of its carboxylate groups and the central hydroxyl group.[1]

The speciation of this compound in aqueous solution is a dynamic equilibrium involving multiple mononuclear and polynuclear species. The formation of these various species is a critical determinant of the solubility, transport, and biological activity of aluminum.

Effect of pH on Speciation

The pH of the solution is arguably the most critical factor governing the structure of the this compound species formed.[1] At acidic pH values (pH < 4), the predominant species are often mononuclear complexes. As the pH increases into the neutral and alkaline ranges, the formation of more complex polynuclear species, including trinuclear complexes, is observed.[2] Studies have shown that a stable trimeric this compound complex is the major species in an equimolar solution between pH 4 and 9.[2]

Quantitative Data on this compound Complexes

The stability and formation of this compound complexes can be quantified through stability constants (log K) and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of formation. This data is essential for modeling the behavior of this compound in biological and environmental systems.

Stability Constants of this compound Species

The following table summarizes the stability constants for various this compound complexes reported in the literature. It is important to note that experimental conditions, such as temperature and ionic strength, can influence these values.

| Species | Log K | Temperature (°C) | Ionic Strength (M) | Reference |

| [Al(H₂Cit)]²⁺ (monodentate) | 2.91 ± 0.08 | 25 | 0.6 | [3] |

| [Al(HCit)]⁺ (bidentate) | 6.56 ± 0.11 | 25 | 0.6 | [3] |

| [Al(Cit)] (tridentate) | 10.72 ± 0.14 | 25 | 0.6 | [3] |

| [Al(Citrate)] | 7.98 | Not Specified | 0 | [4] |

| [Al(Citrate)H]⁺ | 11.23 | Not Specified | 0 | [4] |

| [Al(Citrate)₂]³⁻ | 12.83 | Not Specified | 0 | [4] |

Thermodynamic Data for this compound Formation

Calorimetric studies have been conducted to determine the enthalpy of formation for this compound complexes. This data provides insight into the nature of the bonding interactions.

| Reaction | ΔH (kJ/mol) | Temperature (K) | Reference |

| Al³⁺(aq) + Cit³⁻(aq) → --INVALID-LINK-- | -43.4 | 298.15 | [5] |

Experimental Protocols for Characterization

The study of this compound speciation relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a classical method used to determine the stability constants of metal complexes.

Objective: To determine the formation constants of this compound complexes by monitoring the pH change upon addition of a titrant.

Materials:

-

Aluminum chloride (AlCl₃) or aluminum nitrate (Al(NO₃)₃) stock solution of known concentration.

-

Citric acid solution of known concentration.

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

-

Potassium chloride (KCl) or sodium chloride (NaCl) for maintaining constant ionic strength.

-

pH meter with a combination glass electrode.

-

thermostated titration vessel.

-

Magnetic stirrer.

Procedure:

-

Prepare a series of solutions in the titration vessel, each with known total concentrations of aluminum and citric acid, and a constant ionic strength (e.g., 0.1 M KCl).

-

Calibrate the pH electrode using standard buffer solutions.

-

Immerse the calibrated electrode in the sample solution and allow the reading to stabilize while stirring.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, ensuring the reading is stable before proceeding.

-

Continue the titration until a significant change in pH indicates the equivalence points have been passed.

-

The collected data (volume of titrant vs. pH) is then analyzed using computer programs to calculate the stability constants of the various protonated and complexed species.[6]

References

- 1. Speciation of aluminum in aqueous solutions using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Kinetics and thermodynamics of complex formation between aluminium(III) and citric acid in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

Synthesis of Aluminum Citrate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of aluminum citrate from aluminum chloride and citric acid. This compound is a versatile compound with applications in various fields, including the oil industry as a crosslinking agent and in medicine. This document details the underlying chemistry, key reaction parameters, and provides specific experimental protocols for its preparation. Quantitative data from various synthesis methods are summarized in tabular format for clear comparison. Additionally, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the synthesis process. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound synthesis.

Introduction

This compound is a coordination complex formed between aluminum ions (Al³⁺) and citrate ions. The citrate ion, derived from citric acid, is a multidentate ligand capable of forming stable complexes with metal ions. The synthesis of this compound from aluminum chloride and citric acid is a common and versatile method. The reaction typically involves the mixing of aqueous solutions of the two reactants, followed by a pH adjustment to facilitate the formation of the desired this compound species. The final product can be a stable aqueous solution or an isolated solid, depending on the specific protocol.

The structure and properties of the resulting this compound complex are highly dependent on several key reaction parameters, including the molar ratio of aluminum to citrate, the final pH of the solution, and the reaction temperature. By carefully controlling these parameters, various mononuclear and polynuclear this compound species can be synthesized.

Chemical Reaction and Mechanism

The fundamental reaction involves the displacement of chloride ions and water molecules from the hydrated aluminum chloride complex by citrate ions. Citric acid (H₃C₆H₅O₇) is a tricarboxylic acid with a hydroxyl group, offering multiple coordination sites for the aluminum ion. The reaction can be generalized as follows:

AlCl₃ + H₃C₆H₅O₇ → Al(C₆H₅O₇) + 3HCl

In aqueous solutions, aluminum chloride exists as the hexahydrated complex, [Al(H₂O)₆]³⁺. The reaction is more accurately represented as a ligand exchange process where citrate ions replace the water molecules coordinated to the aluminum ion. The pH of the solution plays a critical role in the deprotonation of citric acid, which in turn influences its chelating ability and the structure of the resulting this compound complex.

Experimental Protocols

Several methods for the synthesis of this compound from aluminum chloride and citric acid have been reported. The following protocols provide detailed methodologies for two common approaches.

Protocol 1: Preparation of a Stable Aqueous this compound Solution

This protocol is adapted from a method designed to produce a stable liquid this compound solution.[1][2]

Materials:

-

34% (w/w) aqueous solution of aluminum chloride (AlCl₃)

-

50% (w/w) aqueous solution of citric acid (H₃C₆H₅O₇)

-

50% (w/w) aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH)

-

Deionized water

Equipment:

-

Glass reactor vessel with vigorous agitation (e.g., mechanical stirrer)

-

pH meter

-

Temperature probe and a means for temperature control (e.g., water bath)

-

Addition funnels

Procedure:

-

Charge the reactor vessel with a predetermined volume of the 34% aluminum chloride solution.

-

With vigorous agitation, add the 50% citric acid solution to the aluminum chloride solution. A molar ratio of aluminum to citrate of approximately 1.9:1 to 2:1 is often targeted for maximum stability.[2]

-

The initial pH of the mixture will be acidic (typically less than 1).

-

Slowly add the 50% sodium hydroxide or ammonium hydroxide solution to the mixture while continuing vigorous agitation.

-

Monitor the temperature of the reaction mixture and maintain it between 40°C and 60°C.[2]

-

Continue the addition of the base until the pH of the solution reaches a level between 6.0 and 7.0.

-

For enhanced long-term stability, the pH can be subsequently lowered to a range of 5.0 to 5.5 by the addition of a mineral acid like HCl.[2]

-

The final product is a clear, stable aqueous solution of this compound.

Protocol 2: Synthesis of a Mononuclear this compound Complex

This protocol describes the synthesis of a crystalline mononuclear this compound complex, specifically [(NH₄)₅{Al(C₆H₄O₇)₂}·2H₂O].[3]

Materials:

-

Aluminum chloride (AlCl₃) or aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Citric acid (H₃C₆H₅O₇)

-

Ammonium hydroxide (NH₄OH)

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Crystallization dish

Procedure:

-

Prepare an aqueous solution of aluminum chloride and citric acid with a molar ratio of 1:2.

-

Adjust the pH of the solution to approximately 8 by the dropwise addition of ammonium hydroxide while stirring.

-

Allow the resulting solution to stand for slow evaporation at room temperature.

-

Colorless crystals of the mononuclear this compound complex will form over time.

-

Isolate the crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the crystals under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various reported synthesis methods.

Table 1: Reactant Concentrations and Ratios

| Parameter | Protocol 1 | Protocol 2 | Reference |

| Aluminum Chloride Concentration | 34% (w/w) solution | Not specified (solid used) | [1][2] |

| Citric Acid Concentration | 50% (w/w) solution | Not specified (solid used) | [1][2] |

| Al:Citrate Molar Ratio | 1.9:1 to 2:1 | 1:2 | [2][3] |

| Base Concentration | 50% (w/w) NaOH or NH₄OH | Not specified | [2] |

Table 2: Reaction Conditions

| Parameter | Protocol 1 | Protocol 2 | Reference |

| Initial pH | < 1 | Not specified | [2] |

| Final pH | 6.0 - 7.0 | ~ 8 | [2][3] |

| Temperature | 40 - 60 °C | Room Temperature | [2][3] |

| Agitation | Vigorous | Stirring | [3][4] |

Table 3: Product Characteristics

| Parameter | Protocol 1 | Protocol 2 | Reference |

| Form | Aqueous Solution | Crystalline Solid | [1][3] |

| Aluminum Concentration | ~1% to 3% (w/w) | Not applicable | [1] |

| Chloride Content (in dry form) | At least 1.1% by weight | Not applicable | [1] |

| Structure | Likely polynuclear species | Mononuclear complex | [3][5] |

Influence of Key Parameters

The synthesis of this compound is significantly influenced by several critical parameters that dictate the final product's properties and stability.

-

Molar Ratio of Aluminum to Citrate: This ratio is a determining factor in the structure of the resulting complex. Ratios of less than 2.2:1 are generally preferred to avoid the precipitation of aluminum hydroxides.[1]

-

pH: The pH of the solution is arguably the most critical parameter. At lower pH values, citric acid is not fully deprotonated, leading to different coordination chemistry. As the pH increases, more carboxylate groups become available for chelation, and various hydroxo-aluminum citrate species can form. The formation of mononuclear or polynuclear species is highly pH-dependent.[5]

-

Temperature: Elevated temperatures can promote the formation of insoluble aluminum hydroxide byproducts. Therefore, maintaining a controlled temperature, often below 40°C, is crucial for obtaining a clear and stable solution.[6]

Characterization of this compound

A variety of analytical techniques can be employed to characterize the synthesized this compound and confirm its structure and purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the complex and to confirm the coordination of the carboxylate and hydroxyl groups of the citrate to the aluminum ion.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁷Al NMR is a powerful tool for studying the coordination environment of the aluminum ion and for distinguishing between different aluminum species in solution.[7]

-

Elemental Analysis: Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the precise elemental composition of the synthesized complex, confirming the aluminum to citrate ratio.[5]

-

Scanning Electron Microscopy (SEM): For solid products, SEM can be used to study the morphology and crystal structure.[5]

-

X-ray Diffraction (XRD): XRD is essential for determining the crystal structure of solid this compound complexes.[5]

Conclusion

The synthesis of this compound from aluminum chloride and citric acid is a well-established yet nuanced process. The ability to control the structure and properties of the final product by manipulating key reaction parameters such as the Al:citrate molar ratio, pH, and temperature makes this a versatile method for producing a range of this compound species. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this compound for their specific applications. A thorough understanding of the underlying chemistry and the influence of the reaction conditions is paramount to achieving the desired product with high purity and stability.

References

- 1. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 813-92-3 | Benchchem [benchchem.com]

- 7. Inhibition of aluminum oxyhydroxide precipitation with citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Formula and Molecular Structure of Aluminum Citrate

This technical guide provides a comprehensive overview of aluminum citrate, focusing on its chemical formula, complex molecular structure, and the analytical methods used for its characterization. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties.

Introduction

This compound is not a simple salt but a series of coordination complexes formed between the aluminum cation (Al³⁺) and the citrate anion. The citrate ligand, derived from citric acid, is a multidentate chelator possessing three carboxylate groups and one hydroxyl group, allowing it to bind to the aluminum ion at multiple points. This chelation results in the formation of various stable, water-soluble complexes. The specific structure of this compound is highly dependent on factors such as the molar ratio of aluminum to citrate and, most critically, the pH of the solution. These structural variations influence its chemical behavior, bioavailability, and application, from a cross-linking agent in the oil and gas industry to its role in biological systems.[1][2]

Chemical Formula and Physicochemical Properties

The simplest stoichiometric representation for a 1:1 complex of aluminum and citrate is given by the chemical formula AlC₆H₅O₇.[3] However, this formula belies the structural complexity of the various species that can form in solution.

Table 1: General Physicochemical Properties of 1:1 this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | Aluminum 2-hydroxypropane-1,2,3-tricarboxylate | [3] |

| Molecular Formula | AlC₆H₅O₇ | [3] |

| Molecular Weight | 216.08 g/mol | [3] |

| CAS Number | 31142-56-0, 813-92-3 | [3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Insoluble or slowly soluble in cold water; soluble in hot water |[3] |

Molecular Structure and Speciation

The molecular structure of this compound is dynamic, primarily governed by solution pH. The interaction gives rise to mononuclear (one aluminum ion) and polynuclear (multiple aluminum ions) species.

-

Low pH (pH ≈ 3): At acidic pH, mononuclear this compound complexes are the predominant species.[1]

-

Intermediate pH (pH 4-6): As the pH increases, polynuclear species begin to form. At pH 6, a trinuclear complex with the proposed structure [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻ has been identified as a likely species.[1][2]

-

Neutral to High pH (pH 7-9): In this range, stable, anionic trinuclear complexes are formed. A well-characterized example is the [Al₃(H₋₁Cit)₃(OH)(H₂O)]⁴⁻ anion, which has been isolated and structurally characterized via single-crystal X-ray diffraction.[4]

The coordination of the citrate ligand to the aluminum ion is also variable. Studies suggest that citrate can act as a tridentate ligand, coordinating through the hydroxyl group and two of the three carboxylate groups.[2][5] The specific coordination mode depends on steric and electronic factors, leading to different isomeric forms.

Caption: Logical flow of this compound speciation with increasing pH.

Experimental Protocols

The synthesis and characterization of this compound complexes require precise control over reaction conditions.

This protocol is adapted from the synthesis of the [Al₃(H₋₁Cit)₃(OH)(H₂O)]⁴⁻ complex.[4]

-

Preparation of Reactants: Prepare equimolar aqueous solutions of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and citric acid (H₄Cit).

-

Reaction: Mix the two solutions at room temperature with continuous stirring.

-

pH Adjustment: Slowly neutralize the resulting acidic solution by adding aqueous ammonia dropwise until the pH reaches a value between 7.0 and 9.0. Constant monitoring with a pH meter is crucial.

-

Crystallization: Cover the container and allow the solvent to evaporate slowly over several days at ambient temperature.

-

Isolation: Collect the resulting colorless crystals by vacuum filtration, wash with a small amount of cold deionized water, and air dry.

A multi-technique approach is necessary to fully characterize the structure of this compound complexes.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the coordination environment of the citrate ligand. The key is to observe the shifts in the carboxylate (COO⁻) and hydroxyl (O-H) stretching frequencies upon coordination to aluminum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁷Al NMR is particularly powerful for distinguishing between different aluminum coordination environments (e.g., tetrahedral vs. octahedral) and identifying the number of unique aluminum sites in a polynuclear complex.[4][6] ¹³C NMR can provide information on the coordination of the individual carboxylate and hydroxyl groups of the citrate ligand.

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles, of crystalline this compound complexes.[4]

-

Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES): Used for the elemental analysis of aluminum content, confirming the stoichiometry of the synthesized complexes.[1]

Caption: Workflow for the synthesis and characterization of this compound.

Quantitative Spectroscopic and Structural Data

The characterization of this compound complexes yields specific quantitative data that are essential for confirming their structure.

Table 2: Spectroscopic Data for this compound Complexes

| Technique | Parameter | Value / Range | Comments | Reference |

|---|---|---|---|---|

| ²⁷Al NMR | Chemical Shift (δ) | 0.2, 10.7, 12.6 ppm | Three distinct singlets observed for the trinuclear [Al₃(H₋₁Cit)₃(OH)(H₂O)]⁴⁻ complex, indicating three unique hexa-coordinated Al environments. | [4] |

| FTIR | O-H Stretch | ~3200 cm⁻¹ | Broad signal corresponding to hydroxyl groups from citrate and water molecules. | [7] |

| FTIR | COO⁻ Stretch | 1500 - 1700 cm⁻¹ | Characteristic asymmetric and symmetric stretching bands for the carboxylate groups. Shift upon coordination to Al³⁺ is indicative of complex formation. | [7][8] |

| FTIR | C-O Stretch | ~1400 cm⁻¹ | Related to the carboxylate groups. The relative intensity compared to the ~1600 cm⁻¹ peak can vary with the precursor used. |[8] |

Table 3: Selected Crystallographic Data for [NH₄]₄[Al₃(H₋₁Cit)₃(OH)(H₂O)]·NO₃·6H₂O

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 17.289 (5) |

| b (Å) | 13.210 (6) |

| c (Å) | 17.705 (5) |

| β (deg) | 115.34 (2) |

Reference:[4]

Conclusion

This compound is a compound of significant chemical complexity, with its molecular structure being a function of solution conditions, particularly pH. The transition from mononuclear to stable polynuclear complexes is a defining characteristic. A thorough understanding, derived from detailed experimental synthesis and advanced analytical techniques such as NMR, FTIR, and X-ray diffraction, is critical for its application in diverse scientific fields, including materials science and pharmacology. The data and protocols presented in this guide serve as a foundational resource for professionals working with this versatile aluminum complex.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 813-92-3 | Benchchem [benchchem.com]

- 3. Aluminium citrate - Wikipedia [en.wikipedia.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. journals.co.za [journals.co.za]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. US4601340A - this compound solution - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Aluminum Citrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum citrate, a compound of significant interest in pharmaceutical and materials science for its roles as a crosslinking agent, excipient, and active ingredient. While quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing information and provides a robust experimental framework for its determination.

Introduction to this compound

This compound is an organic salt formed from the reaction of aluminum ions with citric acid. Its ability to form stable complexes and act as a trivalent cation source makes it a versatile compound in various applications, including as a crosslinker for polymers in hydrogel formation for controlled drug release, in vaccine adjuvants, and as an antiperspirant. Understanding its solubility in different solvent systems is crucial for formulation development, process chemistry, and assessing its bioavailability and potential toxicity.

Solubility Profile of this compound

Based on available data, this compound exhibits the following solubility characteristics:

-

Water: this compound is generally considered to be freely soluble in water. A technical data sheet specifies its solubility as ≥50 g/L at 20°C. Another source indicates that a dried form of this compound has a solubility of approximately 15% in water[1]. Its solubility in water is enhanced in hot water and ammonia solutions[2][3][4].

-

Ethanol: Literature consistently describes this compound as insoluble in ethanol.

Table 1: Summary of Known Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | ≥ 50 g/L |

| Water | Not Specified | ~15% (for a dried product)[1] |

| Ethanol | Not Specified | Insoluble |

The lack of comprehensive public data underscores the need for experimental determination of this compound's solubility in organic solvents relevant to specific research and development applications.

Experimental Protocol for Determining the Solubility of this compound

The following section outlines a detailed methodology for determining the solubility of this compound in various organic solvents. The recommended approach is the shake-flask method , which is a well-established technique for determining equilibrium solubility.

3.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade): Methanol, Ethanol, Acetone, Isopropanol, DMSO, DMF, THF, Glycerol, Propylene Glycol, Polyethylene Glycol (various molecular weights)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for aluminum quantification (e.g., Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS))

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

-

Place the containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration of dissolved this compound has reached a plateau.

-

-

Sample Separation:

-

Once equilibrium is established, carefully remove the samples from the shaker.

-

Allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid. Centrifugation at a high speed is the preferred method to ensure complete removal of particulate matter.

-

Carefully withdraw a known volume of the supernatant using a pipette. For volatile solvents, this should be done quickly to minimize evaporation.

-

For further purification and to ensure no suspended particles are carried over, the collected supernatant can be passed through a syringe filter that is compatible with the organic solvent.

-

-

Quantification of Dissolved this compound:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often an acidified aqueous solution for ICP-OES or AAS analysis) to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of known aluminum concentrations in the same solvent matrix as the diluted samples.

-

Analyze the samples and calibration standards using ICP-OES or AAS to determine the concentration of aluminum in the diluted samples.

-

Back-calculate the concentration of this compound in the original undissolved saturated solution, taking into account the dilution factor. The solubility can then be expressed in units such as g/L, mg/mL, or mol/L.

-

3.3. Data Analysis and Reporting

-

Perform each solubility determination in triplicate to ensure reproducibility.

-

Report the average solubility value along with the standard deviation.

-

Clearly state the temperature at which the solubility was determined.

-

Document the specific analytical method used for quantification, including instrument parameters.

Visualization of an Experimental Workflow: Hydrogel Formation for Drug Delivery

This compound is frequently used as a crosslinking agent to form hydrogels from polymers like polyacrylamide or natural polymers such as hydroxypropyl methylcellulose for controlled drug delivery applications. The following diagram illustrates a typical experimental workflow for the synthesis and characterization of such a drug-loaded hydrogel.

Caption: Experimental workflow for hydrogel synthesis using this compound.

Conclusion

While the solubility of this compound in many organic solvents remains to be quantitatively determined and documented, this guide provides a solid foundation for researchers. The provided experimental protocol offers a clear pathway for obtaining this critical data. The established solubility in water and insolubility in ethanol serve as important starting points for formulation scientists. Furthermore, the role of this compound in creating advanced drug delivery systems, such as hydrogels, highlights its importance in pharmaceutical research and development, justifying the need for a more complete understanding of its physicochemical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. US3959093A - Aluminum hydrates and salts of carboxylic acids - Google Patents [patents.google.com]

- 3. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]

- 4. Site and mechanism of enhanced gastrointestinal absorption of aluminum by citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of Mononuclear and Polynuclear Aluminum Citrate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation, characterization, and experimental protocols related to mononuclear and polynuclear aluminum citrate complexes. The speciation of this compound is highly dependent on factors such as pH and the molar ratio of aluminum to citrate, which dictates the formation of various complex structures. Understanding these complexes is crucial for applications in pharmaceuticals, environmental science, and materials science.

Introduction to this compound Speciation

The interaction between aluminum (Al³⁺) and citric acid results in the formation of a diverse range of mononuclear and polynuclear complexes. At low pH values, typically around 3, mononuclear this compound complexes are the predominant species. As the pH increases to 4 and above, the system favors the formation of more complex polynuclear species.[1] The molar ratio of aluminum to citrate is another critical factor that governs the stability and structure of the resulting complexes.[2]

The formation of these complexes is significant in biological systems, as citrate is a key low-molecular-weight ligand for aluminum in blood plasma.[3] The specific complex formed can influence the absorption, transport, and toxicity of aluminum in the body.

Formation of Mononuclear and Polynuclear Species

The equilibrium between mononuclear and polynuclear this compound complexes is primarily governed by the solution's pH.

-

Mononuclear Complexes: At acidic pH (around 3), mononuclear species such as [Al(citrate)] are favored.[1] The coordination typically involves the carboxyl and hydroxyl groups of the citrate ligand.

-

Polynuclear Complexes: As the pH increases (pH 4 and above), hydrolysis and polymerization reactions lead to the formation of polynuclear complexes.[1] A notable example is the trinuclear complex, [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻, which has been identified as a likely species at pH 6.[1] The formation of these larger structures involves the bridging of aluminum centers by hydroxyl groups and citrate ligands.

The relationship between pH and the type of this compound complex formed can be visualized as a logical progression:

References

Spectroscopic Characterization of Aluminum Citrate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize aluminum citrate compounds. This compound's role in various applications, from a crosslinking agent in the oil industry to its interactions in biological systems, necessitates a thorough understanding of its structure and speciation, which are heavily influenced by factors such as pH.[1][2] Spectroscopic methods are paramount in elucidating the nature of mononuclear, dinuclear, and polynuclear this compound complexes that can form in solution.[1][2]

Overview of this compound Complexes

The interaction between aluminum and citric acid is complex, yielding a variety of species depending on the stoichiometry and pH of the solution.[2] At low pH (around 3), mononuclear this compound complexes are predominant.[1][2] As the pH increases to 4 and above, the formation of polynuclear species commences.[1][2] A notable example is the trinuclear complex, [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻, which has been identified at a pH of 6.[1][2] The coordination chemistry is intricate, with citrate capable of acting as a tridentate ligand, binding to aluminum through its central hydroxyl and two of its carboxylate groups.[3]

Spectroscopic Techniques and Data

A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound compounds. These methods provide insights into the molecular structure, bonding, and the surrounding chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound complexes in solution.[4] Both aluminum-27 (²⁷Al) and carbon-13 (¹³C) NMR are particularly informative.

²⁷Al NMR Spectroscopy provides information about the coordination environment of the aluminum nucleus. Different aluminum species in solution give rise to distinct signals. For instance, a study on a stable trinuclear this compound complex, [NH₄]₄[Al₃(μ₃-OH)(μ₂-H₂O)(μ-C₆H₅O₇)₃], identified three distinct singlets in the ²⁷Al NMR spectrum at 12.6, 10.7, and 0.2 ppm, corresponding to the three non-equivalent aluminum centers in the complex.[5] The chemical shifts are sensitive to the citrate-to-aluminum molar ratio and the pH of the solution.[6]

¹³C NMR Spectroscopy is used to probe the carbon skeleton of the citrate ligand and can confirm the formation of the aluminum-citrate complex. The observation of distinct groups of citrate resonances indicates the presence of a stable complex in solution.[5] For example, at very low (0.6) and high (12.3) pH, citric acid and citrate show four distinct resonances.[7]

¹H NMR Spectroscopy can also be employed to study the protons of the citrate molecule. The spectra can become complex upon binding to aluminum, with the appearance of new multiplets corresponding to the Al-bound citrate.[8]

| NMR Spectroscopic Data for this compound Complexes | ||

| Nucleus | Chemical Shift (ppm) | Assignment/Comments |

| ²⁷Al | 12.6, 10.7, 0.2 | Three non-equivalent Al atoms in a trinuclear complex.[5] |

| ²⁷Al | ~8, ~10 | Shifted peaks observed with increasing citrate/Al molar ratios (1.0 and 3.0, respectively) at pH 4.5-6.5, indicating the formation of Al(citrate), AlH(citrate)⁺, and Al(citrate)₂³⁻ complexes.[6] |

| ¹³C | 43.3, 72.3, 173.4, 176.7 | Resonances of citric acid at pH 0.6 (methylene, methine, and two carboxyl carbons).[7] |

| ¹³C | 45.6, 75.1, 179.1, 181.8 | Resonances of citrate at pH 12.3 (methylene, methine, and two carboxyl carbons).[7] |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the functional groups present in a molecule and how they are affected by complexation.

Fourier-Transform Infrared (FTIR) Spectroscopy is widely used to characterize this compound compounds.[1] The coordination of the carboxylate and hydroxyl groups of citrate to the aluminum ion leads to characteristic shifts in their vibrational frequencies. The FTIR spectra of this compound complexes show strong absorptions corresponding to the carbonyls of the citrate carboxylates.[3] Specifically, signals in the regions of 2000-1500 cm⁻¹ and 1200-800 cm⁻¹ are characteristic of the COO⁻ group.[9] A broad signal around 3200 cm⁻¹ is attributed to the OH group.[9]

Raman Spectroscopy complements IR spectroscopy and is particularly useful for studying aqueous solutions. For citrate, characteristic Raman bands are observed for the symmetric stretching of the terminal carboxylates (~1020 cm⁻¹) and the C-C stretching of the central carboxylate (~1385 cm⁻¹).[10]

| Vibrational Spectroscopic Data for this compound Complexes | |

| Technique | Frequency (cm⁻¹) |

| FTIR | ~3200 |

| FTIR | 2000 - 1500 |

| FTIR | 1200 - 800 |

| Raman | ~1385 |

| Raman | ~1020 |

Mass Spectrometry (MS)

While not as commonly detailed for the primary characterization in the provided context, mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-ICP-MS), is a powerful tool for the speciation analysis of aluminum compounds.[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline generalized procedures based on the literature.

Synthesis of this compound Complexes

A common method for synthesizing this compound complexes involves the reaction of an aluminum salt with citric acid in an aqueous solution, with the pH adjusted to obtain the desired species.[5][11]

Example Protocol for a Trinuclear this compound Complex: [5]

-

Dissolve equimolar amounts of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and citric acid in water.

-

Slowly neutralize the solution by adding aqueous ammonia until the desired pH (between 7 and 9) is reached.

-

Allow the solvent to evaporate slowly, leading to the formation of colorless crystals.

-

Collect the crystals for subsequent characterization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve the synthesized this compound complex in a suitable solvent, typically D₂O for ¹H and ¹³C NMR to avoid a large solvent peak.

-

Transfer the solution to an NMR tube.

Data Acquisition (Example for ²⁷Al NMR): [5]

-

Spectrometer: A high-field NMR spectrometer.

-

Frequency: Appropriate for the specific nucleus (e.g., 104.2 MHz for ²⁷Al on a 9.4 T magnet).

-

Reference: An external standard, such as a sealed capillary containing [Al(H₂O)₆]³⁺, can be used.

-

Parameters: Acquisition parameters such as pulse width, relaxation delay, and number of scans should be optimized to obtain a good signal-to-noise ratio.

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method): [3]

-

Thoroughly grind a small amount of the crystalline this compound sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared spectrometer.

-

Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Workflow and Process Visualization

The following diagrams illustrate the typical workflows for the synthesis and spectroscopic characterization of this compound compounds.

Caption: General workflow for synthesis and characterization.

Caption: Influence of conditions on species and properties.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 813-92-3 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Effect of citric acid on aluminum hydrolytic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Aluminium citrate - Wikipedia [en.wikipedia.org]

Toxicological Profile and Safety Assessment of Aluminum Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of aluminum citrate. This compound, a salt of aluminum and citric acid, is utilized in various industrial applications and has been the subject of toxicological evaluation due to the known neurotoxic potential of aluminum. This document synthesizes available data on the acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity of this compound. Particular emphasis is placed on the role of the citrate ligand in enhancing the oral bioavailability of aluminum, a critical factor in its toxicological assessment. Experimental protocols for key studies are detailed, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of key signaling pathways implicated in aluminum-induced toxicity, generated using the DOT language for Graphviz, to provide a deeper understanding of its mechanisms of action at the molecular level.

Introduction

Aluminum is the third most abundant element in the Earth's crust and is ubiquitous in the environment. Human exposure occurs through diet, drinking water, and the use of aluminum-containing consumer products and pharmaceuticals. While generally considered to have low bioavailability, the chemical form of aluminum significantly influences its absorption and potential for toxicity. This compound is of particular interest because citrate is a common dietary component and is known to form a stable complex with aluminum, thereby increasing its gastrointestinal absorption and systemic distribution.[1] This enhanced bioavailability raises questions about the safety profile of this compound, particularly concerning its potential for neurotoxicity and other systemic effects. This guide aims to provide a detailed compilation and analysis of the existing toxicological data on this compound to support risk assessment and inform drug development professionals.

Toxicokinetics: The Role of Citrate in Aluminum Absorption and Distribution

The toxic potential of ingested aluminum is intrinsically linked to its absorption from the gastrointestinal tract. In its common forms, such as aluminum hydroxide, absorption is minimal. However, the presence of citrate dramatically alters this profile.

Experimental Protocol: Bioavailability Study in Rats

A study investigating the toxicokinetics of this compound in rats provides insight into its absorption.[1]

-

Test Substance: this compound

-

Animal Model: Male Wistar rats

-

Administration: Chronic oral administration.

-

Dosage: Not specified in the abstract.

-

Endpoint: Measurement of aluminum levels in liver and brain tissue after 6 months.

-

Results: A 25-fold increase in liver aluminum and a 30-fold increase in brain aluminum levels were observed compared to control rats.[2] This demonstrates a significant enhancement of aluminum absorption and tissue accumulation in the presence of citrate.

The mechanism for this enhanced absorption involves the formation of a low-molecular-weight, neutral, and soluble this compound complex in the gut, which can more readily traverse the intestinal epithelium compared to the free aluminum ion or insoluble aluminum salts. Once absorbed, this compound can enter the bloodstream, where aluminum is primarily bound to transferrin for transport throughout the body, including across the blood-brain barrier.[3]

Toxicological Profile

Acute Toxicity

Table 1: Acute Toxicity Data

| Test Substance | Species | Route | Endpoint | Value | Reference |

|---|---|---|---|---|---|

| This compound | Human | Oral | Case Report | Severe encephalopathy in patients with renal failure | [5] |

| Aluminum Compounds (general) | - | Oral | Hazard Statement | Harmful if swallowed |[4] |

Subchronic and Chronic Toxicity

Data from subchronic and chronic toxicity studies specifically on this compound are limited. However, studies on other aluminum salts, often with citrate added to enhance absorption, provide insights into the potential long-term effects. The primary target organ for chronic aluminum toxicity is the central nervous system.

Genotoxicity

The genotoxic potential of this compound has been evaluated by the National Toxicology Program (NTP).

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Test Substance: this compound

-

Study ID: A14572

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9).

-

Methodology: The test was conducted using a preincubation method. The test substance was incubated with the bacterial strains and S9 mix (or buffer) before being plated on minimal glucose agar plates. The number of revertant colonies was counted after incubation.

-

Results: The NTP concluded the results were "Equivocal" for mutagenicity.[1] This indicates that the results were not clearly positive or negative under the tested conditions.

Table 2: Genotoxicity of this compound

| Test System | Endpoint | Concentration/Dose | Metabolic Activation | Result | Reference |

|---|

| S. typhimurium & E. coli | Gene Mutation | Not specified | With and Without S9 | Equivocal |[1] |

Carcinogenicity

There is no definitive evidence to classify this compound as a carcinogen. Long-term carcinogenicity bioassays specifically for this compound have not been identified in the reviewed literature. The International Agency for Research on Cancer (IARC) has not classified aluminum compounds as carcinogenic to humans. Epidemiological studies and animal bioassays on other aluminum compounds have not provided clear evidence of a carcinogenic hazard.[6]

Reproductive and Developmental Toxicity

The influence of citrate on the developmental toxicity of aluminum has been investigated.

Experimental Protocol: Developmental Toxicity Study in Rats

-

Test Substance: this compound, aluminum hydroxide, and aluminum hydroxide with citric acid.

-

Animal Model: Pregnant Sprague-Dawley rats.

-

Administration: Oral gavage from gestation day 6 through 15.

-

Dosage: 1064 mg/kg/day of this compound (equivalent to 133 mg Al/kg/day).

-

Endpoints: Maternal toxicity, pre- and post-implantation loss, number of live fetuses, fetal body weight, and external, visceral, and skeletal examinations of fetuses.

-

Results: No significant differences were observed in pre- or post-implantation loss or the number of live fetuses. No teratogenic effects were noted. However, in a separate group treated with aluminum hydroxide and citric acid, there was a significant reduction in fetal body weight and an increase in skeletal variations, suggesting some level of fetotoxicity when aluminum absorption is enhanced by citrate. For the this compound group, no significant embryotoxicity or teratogenicity was observed at the tested dose.[7]

Based on this study, a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity can be inferred.

Table 3: Reproductive and Developmental Toxicity of this compound

| Species | Route | Dosage | Duration | Endpoint | NOAEL | LOAEL | Reference |

|---|

| Rat | Oral | 1064 mg/kg/day | Gestation days 6-15 | Developmental Toxicity | 1064 mg/kg/day | Not Established |[7] |

Neurotoxicity

The neurotoxic potential of aluminum is well-established, and studies have specifically implicated this compound in the accumulation of aluminum in the central nervous system.

Experimental Protocol: Neurotoxicity Study in Mice

-

Test Substance: Aluminum chloride in diets with and without 3.5% sodium citrate.

-

Animal Model: Six-week-old female Swiss-Webster mice.

-

Administration: Dietary, for 5 to 7 weeks.

-

Dosage: Diets contained either 3 µg Al/g or 1000 µg Al/g.

-

Endpoints: Behavioral changes assessed by the National Institute of Environmental Health Sciences Neurobehavioral Test Battery, and aluminum concentrations in liver, bone, spinal cord, and brain.

-

Results: Mice fed the high aluminum diet with citrate showed significantly higher aluminum concentrations in the liver, bone, spinal cord, and brain nuclear fraction.[8] These mice also exhibited lower grip strength and greater startle responsiveness, indicating overt signs of neurotoxicity.[8]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of aluminum, including when administered as this compound, is thought to be mediated through several molecular mechanisms, with oxidative stress and inflammation being central.

Oxidative Stress

Aluminum is a known pro-oxidant, capable of catalyzing the formation of reactive oxygen species (ROS) through Fenton-like reactions. This can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cellular dysfunction and apoptosis.

References

- 1. This compound (31142-56-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 2. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 3. oral ld50 values: Topics by Science.gov [science.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Table 3-2, Levels of Significant Exposure to Aluminum and Compounds - Oral - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biocompatibility of Aluminum Citrate for In Vivo Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of aluminum citrate for in vivo applications. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological interactions.

Executive Summary

This compound, a salt of aluminum and citric acid, is a compound of interest in various biomedical applications due to its potential to enhance the absorption of aluminum. Understanding its biocompatibility is paramount for ensuring its safe use in vivo. This guide synthesizes findings from toxicological, pharmacokinetic, and immunomodulatory studies to present a detailed profile of this compound's interaction with biological systems. While generally considered to have low acute toxicity, its administration, particularly in conjunction with other aluminum compounds, warrants careful consideration due to potential maternal and fetal toxicity at high doses. Furthermore, its ability to increase aluminum's bioavailability necessitates a thorough evaluation of its long-term effects and its impact on cellular and immunological responses.

Quantitative Toxicological and Pharmacokinetic Data

The following tables summarize key quantitative data from in vivo and in vitro studies on this compound and related aluminum compounds.

Table 1: Developmental Toxicity of Orally Administered Aluminum Compounds in Rats

| Treatment Group | Dose | Pre-implantation Loss | Post-implantation Loss | Live Fetuses/Litter | Fetal Body Weight | Incidence of Skeletal Variations |

| Control (Distilled Water) | N/A | No significant difference | No significant difference | No significant difference | Normal | Normal |

| Aluminum Hydroxide | 384 mg/kg/day | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference |

| This compound | 1064 mg/kg/day | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference |

| Aluminum Hydroxide + Citric Acid | 384 mg/kg/day Al(OH)₃ + 62 mg/kg/day Citric Acid | No significant difference | No significant difference | No significant difference | Significantly reduced | Significantly increased |

Data extracted from a developmental toxicity evaluation in Sprague-Dawley rats.[1]

Table 2: Tissue Distribution of Aluminum in Rats 2 Hours After a Single Oral Dose of this compound (0.46 mmol)

| Tissue | Aluminum Concentration (Compared to Control) |

| Plasma | 539 µ g/litre |

| Liver | 161 ng/g |

| Lung | 89.7 ng/g |

| Kidney | 682 ng/g |

| Bone | Increased throughout 24 hr |

| Brain | No significant change |

This study highlights the ready absorption and rapid distribution of aluminum when administered as this compound.[2]

Table 3: Cellular Viability and Cytokine Production in Human Cell Lines Exposed to Aluminum-Based Adjuvants (ABAs)

| Cell Line | ABA Concentration | Cell Viability (after 72h) | Pro-inflammatory Cytokine Secretion |

| THP-1 (macrophage-like) | 10-100 µg/mL | Decreased | Distinct profile |

| Primary Astrocytes | 10-100 µg/mL | Decreased | Distinct profile |

This study used Alhydrogel and Adju-Phos as representative ABAs, indicating that aluminum compounds can induce cell death and inflammatory responses.[3]

Experimental Protocols

3.1. Developmental Toxicity Study in Rats

-

Animal Model: Pregnant Sprague-Dawley rats.

-

Treatment Groups:

-

Control: Distilled water by gavage.

-

Aluminum Hydroxide: 384 mg/kg/day by gavage.

-

This compound: 1064 mg/kg/day by gavage.

-

Aluminum Hydroxide + Citric Acid: 384 mg/kg/day Al(OH)₃ concurrent with 62 mg/kg/day citric acid by gavage.

-

-

Dosing Period: Gestational days 6 through 15.

-

Endpoint Analysis: On gestation day 20, dams were euthanized, and fetuses were examined for external, visceral, and skeletal alterations. Parameters measured included pre- and post-implantation loss, number of live fetuses per litter, sex ratio, and fetal body weight.[1]

3.2. Tissue Distribution Study in Rats

-

Animal Model: Wistar rats.

-

Treatment: A single oral dose of 0.46 mmol of this compound (1:5 molar ratio).

-

Sample Collection: Plasma and tissues (bone, lung, liver, kidney, spleen, duodenum, and brain) were collected at 2, 4, and 24 hours post-administration.

-

Analytical Method: Aluminum concentrations were measured by inductively coupled plasma optical emission spectrometry (ICP-OES).[2][4]

3.3. In Vitro Cellular Response Study

-

Cell Lines:

-

THP-1 (human monocytic cell line, differentiated into macrophages).

-

Human primary astrocytes.

-

-

Treatment: Exposure to different concentrations (10-100 µg/mL) of aluminum-based adjuvants (Alhydrogel, Imject alum, and Adju-Phos) for 24 or 72 hours.

-

Assays:

-

Cell Viability: Quantified to assess cytotoxicity.

-

Reactive Oxygen Species (ROS) Formation: Measured to evaluate oxidative stress.

-

Cytokine Production: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels were quantified to assess the pro-inflammatory response.[3]

-

Signaling Pathways and Experimental Workflows

4.1. Proposed Inflammatory Response to Aluminum Adjuvants

Aluminum salts, often used as vaccine adjuvants, are known to induce a type 2 inflammatory response.[5] The initial interaction with innate immune cells, such as macrophages and mast cells, is a critical step.

Caption: Proposed pathway of the initial inflammatory response to aluminum adjuvants in vivo.

4.2. Experimental Workflow for In Vivo Biocompatibility Assessment

A typical workflow for assessing the in vivo biocompatibility of a substance like this compound involves a tiered approach, starting from acute toxicity and moving towards more specific endpoints.

Caption: A generalized experimental workflow for assessing the in vivo biocompatibility of a test compound.

4.3. This compound Transport Across the Blood-Brain Barrier

Studies suggest that this compound can be transported out of the brain via the monocarboxylic acid transporter (MCT) located at the blood-brain barrier, a process that is energy-dependent.

Caption: Diagram illustrating the transport of this compound from the brain to the blood via the MCT at the blood-brain barrier.

Genotoxicity and Carcinogenicity

The majority of studies on aluminum and its salts have not found them to be carcinogenic, mutagenic, or teratogenic, except possibly at extremely high exposure levels.[6] Short-term in vitro and in vivo tests for the mutagenic activity of aluminum have generally been negative.[6] While some studies have suggested embryotoxic properties in animals, this may be related to aluminum's influence on phosphate and calcium metabolism.[6] It is important to note that much of the research has focused on aluminum in general, and more specific studies on the genotoxicity and carcinogenicity of this compound are warranted.

Regulatory Context

The U.S. Food and Drug Administration (FDA) has issued draft guidance on the aluminum content in small volume parenteral (SVP) drug products used in parenteral nutrition.[7][8][9] This guidance is particularly relevant for vulnerable populations such as premature infants and patients with kidney dysfunction.[7] The FDA recommends that the total aluminum exposure from parenteral nutrition should not exceed 5 mcg/kg/day.[7] This underscores the regulatory scrutiny of aluminum-containing compounds intended for in vivo use.

Conclusion

The biocompatibility of this compound is a multifaceted issue. While it demonstrates low acute toxicity, its ability to significantly enhance aluminum absorption necessitates careful consideration of dose and duration of exposure. The available data indicate potential for developmental toxicity at high doses when co-administered with other aluminum compounds and an ability to elicit inflammatory and cytotoxic responses in vitro. The transport of this compound across the blood-brain barrier is an important aspect of its neurotoxic potential. Researchers and drug developers must adhere to regulatory guidelines on aluminum content and conduct thorough biocompatibility assessments, following systematic experimental workflows, to ensure the safety of any in vivo applications of this compound. Further research specifically focused on the long-term effects, genotoxicity, and carcinogenicity of this compound is crucial for a complete understanding of its biocompatibility profile.

References

- 1. Developmental toxicity evaluation of oral aluminum in rats: influence of citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of oral aluminium citrate on short-term tissue distribution of aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinctive cellular response to aluminum based adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of oral aluminum and this compound on blood level and short-term tissue distribution of aluminum in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alum induces innate immune responses through macrophage and mast cell sensors, but these are not required for alum to act as an adjuvant for specific immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutagenicity, carcinogenicity and teratogenicity of aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. regulatoryaffairsnews.com [regulatoryaffairsnews.com]

- 8. regulations.gov [regulations.gov]

- 9. Small Volume Parenteral Drug Products and Pharmacy Bulk Packages for Parenteral Nutrition: Aluminum Content and Labeling Recommendations | FDA [fda.gov]

The Environmental Odyssey of Aluminum Citrate: A Technical Guide to its Fate and Impact in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum citrate, a compound utilized in various industrial and pharmaceutical applications, presents a complex environmental profile upon its release into soil and aquatic ecosystems. This technical guide provides an in-depth analysis of the environmental fate and ecotoxicological impacts of this compound. The document synthesizes available data on its chemical speciation, mobility, and persistence in soil and water. It further explores its effects on terrestrial and aquatic organisms, from microbial communities to plant and animal life. Detailed experimental protocols for assessing its environmental risk are provided, alongside visual representations of key biological pathways and assessment workflows to aid researchers in their understanding and future investigations of this compound.

Chemical and Physical Properties of this compound

This compound is the salt formed from aluminum and citric acid. Its behavior in the environment is largely dictated by its chemical speciation, which is highly dependent on the pH of the surrounding medium. In aqueous solutions, aluminum and citrate ions can form various complex species. The formation of these complexes is crucial as it influences the solubility, mobility, and bioavailability of aluminum.[1]

Table 1: Key Properties of this compound

| Property | Value/Description | Reference(s) |

| Molecular Formula | AlC₆H₅O₇ | General Chemistry |

| Molar Mass | 216.08 g/mol | General Chemistry |

| Appearance | White crystalline solid | General Chemistry |

| Solubility in Water | Varies with pH; forms soluble complexes | [2] |

| Speciation in Water | Highly pH-dependent. At low pH (~3), mononuclear complexes are dominant. As pH increases, polynuclear species form. At pH 6, a trinuclear complex, [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻, is a likely species. | [1] |

Environmental Fate in Soil

The fate of this compound in the terrestrial environment is governed by a combination of abiotic and biotic processes, including adsorption-desorption, leaching, and biodegradation.

Adsorption and Mobility

The interaction of this compound with soil particles is a critical factor determining its mobility and bioavailability. The citrate anion can be adsorbed to soil minerals, particularly iron and aluminum oxides.[3] This adsorption is a rapid process, often reaching a steady state within an hour.[3] The strength of this interaction is influenced by soil composition, pH, and the presence of other organic matter.

While specific adsorption isotherm data for this compound is limited, the general principles of anion adsorption can be applied. The Freundlich and Langmuir models are commonly used to describe the adsorption of ions to soil particles.[3][4][5]

Table 2: Conceptual Adsorption Isotherm Parameters for Citrate on Soil

| Isotherm Model | Parameters | Interpretation |

| Langmuir | q_max (maximum adsorption capacity), K_L (Langmuir constant related to binding energy) | Assumes monolayer adsorption onto a homogeneous surface. |

| Freundlich | K_F (Freundlich constant related to adsorption capacity), n (Freundlich constant related to adsorption intensity) | Describes adsorption on a heterogeneous surface. |

Leaching

The potential for this compound to leach through the soil profile and contaminate groundwater is dependent on its adsorption characteristics. In soils with low adsorption capacity, the soluble aluminum-citrate complexes can be transported with soil water.[6] The presence of organic acids like citrate can enhance the mobilization of aluminum in soil.[6]

Biodegradation

Citrate is a readily biodegradable organic acid that can be utilized as a carbon source by a wide range of soil microorganisms.[1][7][8][9][10] However, the complexation of citrate with aluminum can affect its bioavailability to microbes. Studies have shown that the microbial utilization of citrate can be suppressed when it is complexed with aluminum.[7] The rate of biodegradation will therefore depend on the stability of the aluminum-citrate complex and the ability of soil microorganisms to access the citrate molecule.

Environmental Fate in Water

In aquatic environments, the primary factors influencing the fate of this compound are its speciation, potential for hydrolysis, and interactions with aquatic organisms.

Speciation and Hydrolysis

The speciation of this compound in water is highly pH-dependent.[11] In acidic waters, more of the aluminum will exist in its free ionic form (Al³⁺), which is known to be more toxic to aquatic life. As pH increases towards neutrality, aluminum tends to hydrolyze and form various aluminum hydroxide species and polynuclear aluminum-citrate complexes.[11] These processes affect the bioavailability and toxicity of aluminum.

Persistence

While citrate itself is biodegradable in aquatic systems, the aluminum-citrate complex may exhibit greater persistence. The degradation of the citrate ligand will be influenced by microbial activity and environmental conditions such as temperature and nutrient availability. Abiotic degradation through hydrolysis can also occur, particularly at pH extremes.[12]

Ecotoxicological Impact

The ecotoxicological effects of this compound are primarily attributed to the bioavailability of aluminum. Citrate can chelate aluminum, which generally reduces its acute toxicity to organisms.[13] However, the complex can still act as a source of bioavailable aluminum under certain conditions.

Impact on Soil Organisms

The introduction of this compound into the soil can alter the microbial community composition. While citrate can serve as a carbon source, the presence of aluminum may inhibit the growth of sensitive microbial species.[7] This can lead to shifts in microbial diversity and function, potentially affecting nutrient cycling processes.

Impact on Aquatic Organisms

The toxicity of aluminum to aquatic life is well-documented and is highly dependent on water chemistry, including pH, hardness, and dissolved organic carbon.[14] While specific toxicity data for this compound is scarce, data for aluminum can be used as a conservative proxy.

Table 3: Aquatic Toxicity of Aluminum (as a proxy for this compound)

| Organism | Endpoint | Value (µg/L) | Test Conditions | Reference(s) |

| Daphnia magna (Water flea) | 48-h EC50 | 100 - 1000 | Acute immobilization | [15] |

| Oncorhynchus mykiss (Rainbow trout) | 96-h LC50 | Varies with pH and hardness | Acute mortality | |

| Freshwater Algae | 72-h EC50 | Varies | Growth inhibition | [16] |

| Ceriodaphnia dubia | Chronic EC16 (reproduction) | Not specified | Chronic toxicity | |

| Pimephales promelas (Fathead minnow) | Chronic (early life stage) | Not specified | Chronic toxicity |

Note: The toxicity of this compound may be lower than that of free aluminum due to chelation by citrate. However, these values provide a conservative estimate of potential risk.

Impact on Plants

Aluminum toxicity is a major limiting factor for plant growth in acidic soils.[17] Aluminum can inhibit root growth and nutrient uptake.[17] Plants have developed mechanisms to tolerate aluminum, including the exudation of organic acids like citrate from their roots.[13][17] This citrate can chelate aluminum in the rhizosphere, preventing its uptake. The introduction of external this compound could therefore have complex effects, potentially either mitigating or exacerbating aluminum toxicity depending on its concentration and the specific plant species.

Signaling Pathways and Experimental Workflows

Aluminum Resistance Signaling in Plants

Plants have evolved intricate signaling pathways to respond to aluminum stress. A key mechanism involves the upregulation of genes that code for transporters of organic acids, such as malate and citrate.

Caption: Aluminum resistance signaling pathway in a plant root cell.

Generalized Experimental Workflow for Environmental Impact Assessment

A systematic approach is necessary to evaluate the environmental fate and impact of this compound. The following workflow outlines the key experimental stages.

Caption: Experimental workflow for assessing the environmental impact of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the environmental fate and impact of this compound. These protocols are based on established methods and should be adapted to specific laboratory conditions and regulatory requirements.

Soil Adsorption/Desorption Isotherms (Batch Equilibrium Method)

Objective: To determine the adsorption and desorption characteristics of this compound in soil and to calculate isotherm parameters (e.g., Langmuir and Freundlich).

Materials:

-

Test soil, sieved (<2 mm)

-

This compound solutions of known concentrations

-

Background electrolyte solution (e.g., 0.01 M CaCl₂)

-

Centrifuge and centrifuge tubes

-

Shaker

-

Analytical instrument for aluminum and/or citrate analysis (e.g., ICP-MS, HPLC)

Procedure:

-

Adsorption:

-

Weigh a known amount of soil into a series of centrifuge tubes.

-

Add a known volume of this compound solutions of varying concentrations.

-

Include control samples with soil and background electrolyte only.

-

Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

Centrifuge the tubes to separate the solid and liquid phases.

-

Analyze the supernatant for the equilibrium concentration of aluminum and/or citrate.

-

Calculate the amount of this compound adsorbed to the soil by difference.

-

-

Desorption:

-

After the adsorption step, decant the supernatant.

-

Add a known volume of fresh background electrolyte solution to the soil pellets.

-

Shake for the same equilibrium time.

-

Centrifuge and analyze the supernatant for the desorbed aluminum and/or citrate.

-

-

Data Analysis:

Aquatic Toxicity Testing (based on OECD Guidelines)

Objective: To determine the acute and chronic toxicity of this compound to representative aquatic organisms.

6.2.1 Acute Immobilization Test with Daphnia magna (OECD 202)

Procedure:

-

Culture Daphnia magna under standard laboratory conditions.

-

Prepare a series of test solutions with varying concentrations of this compound in a suitable medium.

-

Place a set number of daphnids (e.g., 10) into each test concentration and a control.

-

Incubate for 48 hours under controlled light and temperature conditions.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours.

-

Calculate the 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids).[15][18]

6.2.2 Fish Acute Toxicity Test (OECD 203)

Procedure:

-

Acclimate a suitable fish species (e.g., Rainbow Trout, Oncorhynchus mykiss) to laboratory conditions.

-

Prepare test solutions of this compound in dilution water.

-

Expose groups of fish to each concentration and a control for 96 hours in a semi-static or flow-through system.

-

Record mortality and any sublethal effects daily.

-

Calculate the 96-hour LC50 (the concentration that is lethal to 50% of the fish).[19]

6.2.3 Algal Growth Inhibition Test (OECD 201)

Procedure:

-

Culture a freshwater green alga (e.g., Raphidocelis subcapitata) in a nutrient-rich medium.

-

Prepare test solutions of this compound.

-

Inoculate each test solution and a control with a known density of algal cells.

-

Incubate for 72 hours under continuous light and constant temperature.

-

Measure the algal growth (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.

-

Calculate the 72-hour EC50 for growth inhibition.[16]

Soil Microbial Respiration (Substrate-Induced Respiration - SIR)

Objective: To assess the impact of this compound on the overall metabolic activity of the soil microbial community.[1][8][9][10]

Procedure:

-

Collect fresh soil samples and sieve (<2 mm).

-

Prepare soil microcosms with different concentrations of this compound.

-

Include a control with no this compound.

-

After a pre-incubation period, add a readily available carbon source (e.g., glucose) to each microcosm to induce maximum respiration.

-

Measure the rate of CO₂ evolution over a set period using a gas chromatograph or an infrared gas analyzer.

-

Compare the respiration rates between the treatments and the control to determine any inhibitory or stimulatory effects of this compound.

Sequential Extraction of Aluminum from Soil

Objective: To determine the different chemical forms (fractions) of aluminum in soil treated with this compound, providing insights into its bioavailability and mobility.[20][21][22][23][24]

Procedure: This procedure involves a series of chemical extractions with reagents of increasing strength to separate aluminum into different fractions:

-

Exchangeable fraction: Extracted with a salt solution (e.g., 1 M MgCl₂). Represents weakly bound aluminum.

-

Carbonate-bound fraction: Extracted with a pH 5 acetate buffer.

-

Fe/Mn oxide-bound fraction: Extracted with a reducing agent (e.g., hydroxylamine hydrochloride in acetic acid).

-

Organically-bound fraction: Extracted with an oxidizing agent (e.g., hydrogen peroxide with nitric acid).

-

Residual fraction: Digestion of the remaining solid with strong acids (e.g., HF-HClO₄).

The aluminum concentration in each extract is determined by an appropriate analytical technique (e.g., ICP-MS).

Bioaccumulation in Fish

Objective: To determine the potential for aluminum from this compound to accumulate in fish tissues.

Procedure:

-